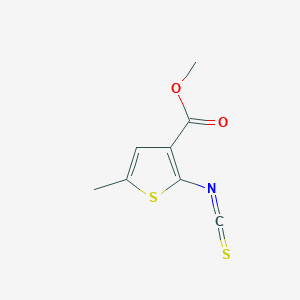

Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 . It is a specialty product used for proteomics research .

Physical And Chemical Properties Analysis

“Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate” is a solid compound . Its molecular formula is C8H7NO2S2 and it has a molecular weight of 213.28 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate is involved in various chemical syntheses and reactions. For example, it participates in the nitration process, which leads to the production of different isomers, further used in creating novel chemical structures (Barker et al., 2001). Additionally, it's used in water-promoted tandem reactions to synthesize structurally and pharmaceutically significant compounds like 2-aminobenzothiazoles and 2-aminobenzoxazoles (Zhang et al., 2011).

Intermediate in Organic Synthesis

This compound is a key intermediate in organic synthesis, particularly in the production of diverse pharmaceuticals, dyes, and pesticides. Its versatility is demonstrated through various syntheses, like the creation of thieno[3,4-b][1,4]oxazine ring systems and other complex organic structures (Tao et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate plays a crucial role in synthesizing compounds with potential biological activities. These include anticancer, anti-HIV, and antimicrobial agents. Some derivatives of this compound have shown promising results in inhibiting tumor growth and displaying antimicrobial properties (Savini et al., 2004).

Material Science and Polymer Research

In the field of material science and polymer research, derivatives of this compound are used to modify the properties of polymers, like polythiophenes. By introducing specific functional groups, researchers can tailor the electronic and optical properties of these polymers, making them suitable for applications in electronics and photovoltaics (Zhang et al., 2021).

Environmental and Green Chemistry

This compound is also significant in environmental and green chemistry. It's used in reactions that emphasize the use of water as a solvent, promoting environmentally friendly and sustainable chemical processes. Such methodologies are crucial in reducing the environmental impact of chemical synthesis (Zhang et al., 2011).

Safety and Hazards

properties

IUPAC Name |

methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c1-5-3-6(8(10)11-2)7(13-5)9-4-12/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJNRCYLJNXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N=C=S)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)